Octane Ceftizoxime

Description

Octane isomers (C₈H₁₈) are critical in fuel science due to their influence on anti-knock properties. The Research Octane Number (RON) and Motor Octane Number (MON) quantify fuel resistance to premature detonation in internal combustion engines (ICEs). Higher octane numbers correlate with improved engine efficiency and reduced emissions .

Key physicochemical properties of octane isomers, such as entropy (S), acentric factor (AcentFac), and enthalpy of vaporization (DHVAP), are modeled using topological indices like Gourava and hyper-Gourava indices. These indices show strong correlations (R² > 0.95) with experimental data, enabling predictive modeling of isomer behavior .

Properties

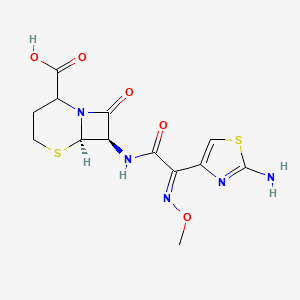

Molecular Formula |

C13H15N5O5S2 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid |

InChI |

InChI=1S/C13H15N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h4,6,8,11H,2-3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7+/t6?,8-,11-/m1/s1 |

InChI Key |

GTMGOCSOUCFSBO-GJHWGMOBSA-N |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(CCS3)C(=O)O |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(CCS3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Initial Dissolution and Extraction

Step 1: Dissolution

Crude Ceftizoxime sodium is dissolved in water to form an aqueous solution. This step facilitates the separation of soluble impurities.Step 2: Organic Extraction

The aqueous solution is extracted with an organic solvent such as cyclohexane or ethyl acetate. Extraction times range from several minutes up to 10 hours. The organic phase, which contains non-polar impurities, is separated, leaving an aqueous phase enriched with Ceftizoxime sodium.

Ammonia Treatment and Precipitation

Step 3: Ammonia Addition

Ammonia gas or ammonium hydroxide (aqueous ammonia) is introduced into the aqueous phase under stirring for 30 minutes to 8 hours, typically 2-3 hours, adjusting the pH to an alkaline range (pH 8 to 11, preferably 9 to 10). This step precipitates inorganic impurities such as catalyst residues, salts, heavy metals, and bacterial endotoxins as basic salts.Step 4: Filtration

The precipitated impurities are removed by filtration, yielding a clarified aqueous solution of Ceftizoxime sodium.Step 5: Ammonia Removal and Concentration

The aqueous solution is heated (55–80°C) to remove residual ammonia and simultaneously concentrated to a reduced volume (e.g., 90–150 mL depending on batch size).

Recrystallization

Step 6: Alcohol Addition

An alcoholic solvent (ethanol or ethyl alcohol) is added to the concentrated aqueous solution. The volume of alcohol ranges from 50% to 70% relative to the aqueous solution volume, with typical values such as 55% or 60%.Step 7: Controlled Cooling

The solution is slowly cooled to temperatures between 10°C and 15°C to induce crystallization. The process may include the addition of Ceftizoxime sodium seed crystals to promote uniform crystal growth.Step 8: Standing and Crystal Formation

The solution is allowed to stand for 8 to 24 hours to complete crystallization.Step 9: Separation and Drying

Crystals are separated by centrifugation and filtration, washed with anhydrous ethanol, and dried by air drying or oven drying to yield purified Ceftizoxime sodium.Step 10: Mother Liquor Recycling

The mother liquor from recrystallization can be recycled by mixing with fresh alcoholic solvent and reintroduced into the recrystallization step to improve overall yield.

Summary of Research Results and Yields

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Extraction solvent | Cyclohexane or Ethyl acetate | 30–35% volume relative to aqueous phase, multiple extractions |

| Ammonia treatment time | 30 min – 8 hours | Optimal 2–3 hours, pH adjusted to 8.5–10 |

| Heating temperature for ammonia removal | 55–80°C | Removes residual ammonia and concentrates solution |

| Concentrated solution volume | 90–150 mL | Depends on batch size |

| Alcohol solvent concentration | 50–70% (ethanol or ethyl alcohol) | Added relative to aqueous solution volume |

| Cooling temperature for crystallization | 10–15°C | Slow cooling to promote crystal formation |

| Standing time for crystallization | 8–24 hours | Ensures complete crystallization |

| Yield of purified product | 89–92% | High yield with repeated crystallization |

| Purity of Ceftizoxime sodium | ≥94.0% (by HPLC) | High purity suitable for pharmaceutical use |

Analytical Verification

Purity Assessment

High Performance Liquid Chromatography (HPLC) is the standard method used to determine Ceftizoxime sodium purity, with typical values after purification exceeding 94.0%.Structural Confirmation

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy confirms the chemical structure and purity of the final product.

Process Flowchart

| Step Number | Process Description | Key Conditions |

|---|---|---|

| 1 | Dissolve crude Ceftizoxime sodium in water | Room temperature |

| 2 | Extract with cyclohexane or ethyl acetate | 30–35% volume, 2–10 hours |

| 3 | Treat aqueous phase with ammonia | pH 8.5–10, 2–3 hours stirring |

| 4 | Filter precipitated impurities | Filtration |

| 5 | Heat to remove ammonia and concentrate | 55–80°C, reduce volume to 90–150 mL |

| 6 | Add ethanol (50–70% volume) | Room temperature |

| 7 | Slowly cool to 10–15°C | Controlled cooling |

| 8 | Stand to complete crystallization | 8–24 hours |

| 9 | Centrifuge, filter, wash, and dry crystals | Anhydrous ethanol wash, air/oven dry |

| 10 | Recycle mother liquor for further crystallization | Optional step to improve yield |

Chemical Reactions Analysis

Types of Reactions: : Octane Ceftizoxime undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: : Common reagents used in the reactions involving Octane Ceftizoxime include sodium chloride, ethanol, and activated carbon. The reactions typically occur under controlled temperature and pH conditions to ensure the stability and effectiveness of the compound .

Major Products Formed: : The major product formed from these reactions is ceftizoxime sodium, which is used in various pharmaceutical formulations .

Scientific Research Applications

Octane Ceftizoxime has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying beta-lactam antibiotics. In biology, it is used to study the mechanisms of bacterial resistance and the effectiveness of antibiotics. In medicine, it is used to treat various bacterial infections, including those caused by resistant strains. In industry, it is used in the development of new antibiotics and other pharmaceutical products .

Mechanism of Action

The mechanism of action of Octane Ceftizoxime involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death . The compound has excellent beta-lactamase stability and good in vitro activity against various pathogens, including Haemophilus influenzae, Neisseria gonorrhoeae, and Klebsiella pneumoniae .

Comparison with Similar Compounds

Comparison of Octane Enhancers and Additives

Octane boosters are additives that improve RON/MON. Below is a comparative analysis based on the evidence:

Table 1: Performance of Common Octane Enhancers

Key Findings :

- DMC outperforms traditional oxygenates like MTBE and ETBE in RON improvement while maintaining gasoline volatility .

- Ethanol’s high oxygen content boosts octane but raises emissions and drivability concerns due to phase separation .

- Aromatic hydrocarbons (e.g., toluene) and branched alkanes (e.g., 2,2,4-trimethylpentane) enhance octane but increase particulate emissions .

Cephalosporins: Ceftizoxime and Analogues

Ceftizoxime is a third-generation cephalosporin with broad-spectrum activity against Gram-negative bacteria. While the evidence lacks direct data on ceftizoxime, related cephalosporins are listed:

Table 2: Second- vs. Third-Generation Cephalosporins

Notes:

- Second-generation cephalosporins (e.g., cefuroxime) target respiratory and urinary tract infections but lack coverage against Pseudomonas .

- Third-generation agents (e.g., ceftizoxime) exhibit enhanced Gram-negative activity and β-lactamase resistance, making them suitable for nosocomial infections .

Biological Activity

Overview

Octane Ceftizoxime is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is primarily used to treat infections caused by various gram-positive and gram-negative bacteria. This article delves into the biological activity of Octane Ceftizoxime, highlighting its mechanisms of action, efficacy against specific pathogens, and clinical applications.

Ceftizoxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers, which is essential for maintaining bacterial cell integrity. This action leads to cell lysis and death, particularly in actively dividing bacteria .

Antibacterial Spectrum

Octane Ceftizoxime demonstrates a wide spectrum of activity against various bacterial strains:

Clinical Efficacy

Ceftizoxime has been evaluated in various clinical settings:

- Lower Respiratory Tract Infections : Comparable efficacy to other cephalosporins in treating pneumonia in elderly patients.

- Urinary Tract Infections : Effective in complicated cases, showing significant improvement in patient outcomes.

- Skin and Soft Tissue Infections : Demonstrated clinical effectiveness in treating infections caused by mixed aerobic/anaerobic organisms .

Case Studies

Several studies have highlighted the effectiveness of Octane Ceftizoxime in clinical practice:

- A study involving 99 patients with chronic bronchitis showed a treatment success rate of 92.9% with minimal adverse reactions (5.1%) .

- In a comparative analysis of ceftizoxime versus aminoglycosides for severe infections, ceftizoxime was found to be equally effective but with a better safety profile for patients at risk of aminoglycoside toxicity .

Pharmacokinetics

Ceftizoxime is administered intravenously or intramuscularly, with a typical dosing regimen being 1 g every 8-12 hours depending on the infection severity. Key pharmacokinetic parameters include:

Safety Profile

While generally well-tolerated, Octane Ceftizoxime can cause side effects such as:

Q & A

Basic Research Questions

Q. What are the critical differences between Research Octane Number (RON) and Motor Octane Number (MON), and how do these metrics influence experimental design in fuel reactivity studies?

- Methodological Answer : RON measures fuel resistance to knocking under low-speed, variable-load conditions, while MON assesses performance under high-speed, high-load scenarios. To minimize experimental bias, researchers should calibrate engines to ASTM standards (e.g., MON tests at 900 RPM vs. RON at 600 RPM) and account for temperature variations in intake manifolds . Comparative studies should include both metrics to address fuel behavior across combustion modes .

Q. How is the octane number of a fuel determined experimentally, and what parameters are essential for ensuring reproducibility in engine-based testing?

- Methodological Answer : Standardized single-cylinder engines with adjustable compression ratios are used, following ASTM D2699 (RON) and D2700 (MON). Key parameters include air-fuel mixture homogeneity, ignition timing precision (±0.2° crank angle), and coolant temperature control (100°C ± 2°C). Reproducibility requires at least triplicate measurements with reference fuels (e.g., iso-octane and n-heptane) for calibration .

Q. What analytical techniques are recommended for characterizing octane-derived compounds, such as 3-(Benzoyloxy)-8-azabicyclo-[3.2.1]octane, in pharmaceutical research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) are standard for purity validation. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and energy-dispersive X-ray spectroscopy (EDS/EDX) with silicon drift detectors (SDDs) provide elemental mapping and crystallographic data .

Advanced Research Questions

Q. How can researchers resolve contradictions between RON and MON values when modeling fuel performance in advanced combustion engines (e.g., HCCI or lean-burn systems)?

- Methodological Answer : Discrepancies arise from differing test conditions (e.g., MON’s preheated mixtures vs. RON’s ambient intake). Advanced models should integrate the "knock length" parameter, which quantifies the spatial propagation of autoignition waves, to unify RON/MON predictions. This requires coupling chemical kinetics simulations (e.g., CHEMKIN) with cylinder pressure data .

Q. What statistical frameworks are appropriate for analyzing historical octane requirement data across engine generations and fuel blends?

- Methodological Answer : Multivariate regression analysis with covariates like compression ratio and ignition timing can identify trends in octane demand. For longitudinal studies (e.g., 1979–1980 U.S. vehicle data), non-parametric tests (Kruskal-Wallis) are suitable due to non-normal distributions. Confidence intervals (95%) should be calculated for maximum (R+M)/2 values .

Q. How should experimental protocols be designed to validate novel parameters like "knock length" in explaining octane scale behaviors?

- Methodological Answer : High-speed imaging (≥100,000 fps) paired with piezoelectric pressure transducers can spatially map knock propagation. Experiments must control for turbulence intensity (using swirl flaps) and equivalence ratio (Φ = 0.8–1.2). Validation requires comparing empirical knock lengths with simulated values from reduced chemical mechanisms (e.g., 45-species n-heptane models) .

Q. What strategies mitigate confounding variables in pharmacokinetic studies involving octane-derived compounds, based on systematic review criteria?

- Methodological Answer : Follow FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for study design. Predefine exclusion criteria (e.g., renal/hepatic impairment) and use covariate-adjusted population pharmacokinetic (PopPK) models. Sampling must cover ≥3 elimination half-lives, with LC-MS/MS validation of plasma concentrations (LOQ ≤ 1 ng/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.